Product packaging for Cimetidine impurity F(Cat. No.:)

Cimetidine impurity F

Cat. No.: B8278692
M. Wt: 392.6 g/mol
InChI Key: OFGXKQGKIOVKQW-UHFFFAOYSA-N
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Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients

The meticulous study and control of impurities within active pharmaceutical ingredients (APIs) are fundamental pillars of modern pharmaceutical development and manufacturing. Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a critical regulatory requirement and a key determinant of the final product's quality and safety. clearsynth.com Even minute quantities of impurities can potentially alter the efficacy, stability, and safety profile of a pharmaceutical product. Therefore, comprehensive characterization of these substances is essential to ensure that any potential risks are understood and controlled within acceptable limits as defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Overview of Process and Degradation Impurities in Drug Substances

Pharmaceutical impurities are broadly categorized based on their origin. Process impurities are substances related to the manufacturing process of the API. They can include unreacted starting materials, intermediates, by-products from unintended side reactions, reagents, and catalysts. clearsynth.comgoogle.com The specific impurity profile from a manufacturing process is often unique to the synthetic route employed. google.comgoogle.com

Degradation impurities result from the chemical breakdown of the drug substance over time. clearsynth.com This degradation can be triggered by exposure to various conditions such as light, heat, humidity, or through interaction with other components in the drug product. researchgate.netoregonstate.edu Common degradation pathways include hydrolysis, oxidation, and photolysis. researchgate.netacs.orgresearchgate.net Forced degradation studies, where the API is subjected to stress conditions, are intentionally conducted to identify likely degradation products and establish the stability-indicating nature of analytical methods. jst.go.jp

Specific Focus on Impurity F Associated with Cimetidine (B194882)

Cimetidine, a histamine (B1213489) H2-receptor antagonist, is a well-established API for which numerous impurities have been identified and characterized. pharmaffiliates.comnih.gov These are monitored to ensure the quality and safety of the final drug product. clearsynth.com Among these, Cimetidine Impurity F is a recognized related substance listed in pharmacopoeias, such as the European Pharmacopoeia (EP). cymitquimica.com It is a dimer-like structure, chemically known as 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]-sulfanyl]ethyl]guanidine. allmpus.combiosynth.com Understanding the chemical properties, origin, and analytical detection of Impurity F is crucial for manufacturers to control its levels in the final cimetidine product.

Chemical and Physical Properties of this compound

This compound, also known as Cimetidine Bis Impurity, is a complex molecule formed from components of the cimetidine synthesis process. veeprho.com Its structure and properties are well-documented by various chemical suppliers and in regulatory standards.

PropertyValueSource(s)
IUPAC Name 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]-sulfanyl]ethyl]guanidine allmpus.comveeprho.com
Synonyms Cimetidine Bis Impurity, (Z)-1-cyano-2,3-bis(2-(((4-methyl-1H-imidazol-5-yl)methyl)thio)ethyl)guanidine veeprho.comsimsonpharma.com
CAS Number 55272-86-1 cymitquimica.comallmpus.combiosynth.com
Molecular Formula C₁₆H₂₄N₈S₂ pharmaffiliates.comcymitquimica.combiosynth.com
Molecular Weight 392.54 g/mol cymitquimica.combiosynth.com
Appearance White to Off-White Solid cymitquimica.com
Solubility Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (B87167) (DMSO) allmpus.com

Origin and Formation

This compound is considered a process-related impurity, arising during the synthesis of cimetidine. google.com The structure suggests it is a condensation product. One of the key synthetic routes for cimetidine involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine with 4-halomethyl-5-methylimidazole (or a salt thereof). google.com Impurity F is likely formed when two molecules of the imidazole-containing starting material react with the guanidine (B92328) structure, leading to the bis-substituted final impurity. The control of reaction conditions, such as pH and temperature, is crucial to minimize the formation of such by-products and maximize the yield of pure cimetidine. google.com

Analytical Characterization

The detection and quantification of this compound, along with other related substances in the cimetidine API, are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing cimetidine impurities. nih.govgoogle.com Reversed-phase HPLC methods, often using an ion-pair reagent and a C18 column with UV detection, can effectively separate cimetidine from its various impurities, including Impurity F. nih.govresearchgate.net The long retention time of Impurity F in some published HPLC methods indicates its distinct chromatographic behavior compared to the main cimetidine peak and other impurities. google.com

Mass Spectrometry (MS): For structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS). acs.org Electrospray ionization mass spectrometry (ESI-MS) has been successfully used to confirm the structure of cimetidine impurities, providing accurate mass data that corresponds to their chemical formulas. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N8S2 B8278692 Cimetidine impurity F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N8S2

Molecular Weight

392.6 g/mol

IUPAC Name

1-cyano-2,3-bis[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

InChI

InChI=1S/C16H24N8S2/c1-12-14(23-10-21-12)7-25-5-3-18-16(20-9-17)19-4-6-26-8-15-13(2)22-11-24-15/h10-11H,3-8H2,1-2H3,(H,21,23)(H,22,24)(H2,18,19,20)

InChI Key

OFGXKQGKIOVKQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NCCSCC2=C(NC=N2)C)NC#N

Origin of Product

United States

Mechanistic Investigations into the Formation of Cimetidine Impurity F

Elucidation of Formation Pathways During Cimetidine (B194882) Synthesis

The formation of Cimetidine Impurity F, chemically identified as 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]-sulfanyl]ethyl]guanidine, is intrinsically linked to the synthesis process of the active pharmaceutical ingredient, Cimetidine. chemicea.comsynzeal.com Investigations into its origins reveal that it is a synthesis-related impurity, arising from specific, well-defined side reactions.

The synthesis of Cimetidine is a multi-step process that, like most complex chemical manufacturing, rarely proceeds with 100% selectivity. The primary reaction typically involves the coupling of an N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine intermediate with a 4-halomethyl-5-methyl-1H-imidazole salt. During this process, several competing side reactions can occur, leading to the generation of various impurities.

The formation of dimeric structures is a notable competing pathway in Cimetidine synthesis. Research has identified other dimeric impurities in crude Cimetidine, such as 2,5-bis[(N'-cyano-N"-methyl)guanidinoethylthiomethyl]-4-methylimidazole and 1,8-bis[(N'-cyano-N"-methyl)guanidino]-3,6-dithiaoctane. researchgate.net The existence of these related dimeric structures confirms that dimerization is a relevant and significant side-reaction pathway that competes with the formation of the desired Cimetidine molecule. researchgate.net

The molecular structure of this compound provides significant insight into its formation mechanism. It is a symmetrical dimer where a central cyanoguanidine group is bonded to two separate ethyl-thio-methyl-imidazole side chains. This structure is a clear indicator of a bis-alkylation event occurring during synthesis.

This process involves the reaction of one molecule of a central precursor, the cyanoguanidine core, with two molecules of the imidazole-containing intermediate. An excess of the imidazole-containing reactant in relation to the cyanoguanidine intermediate can drive the formation of this 1:2 adduct, which constitutes Impurity F. This can happen if the stoichiometry of the reactants is not precisely controlled or if localized concentration imbalances exist within the reaction vessel.

The generation of the dimeric this compound proceeds through a plausible mechanistic pathway involving the key intermediates of the Cimetidine synthesis. The core reaction involves the nucleophilic attack of the thiol group from N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine on the electrophilic carbon of 4-halomethyl-5-methyl-1H-imidazole.

However, a competing reaction pathway leads to Impurity F. In this side reaction, a single molecule containing the N-cyanoguanidine moiety reacts with two molecules of the imidazole-containing intermediate. This suggests a stepwise or concerted double substitution reaction where two equivalents of the imidazole (B134444) side-chain precursor are alkylated onto the guanidine (B92328) derivative. The precise control of molar ratios between the reacting intermediates is therefore a critical factor in minimizing the formation of this byproduct.

Influence of Manufacturing Process Parameters on Impurity F Levels

The yield of this compound is not static but is highly dependent on the specific reaction conditions employed during manufacturing. Key process parameters, particularly pH and temperature, have a significant influence on reaction selectivity and the kinetic profile of impurity formation.

The pH of the reaction medium is a critical parameter influencing the formation of Impurity F. Patent literature for the main Cimetidine synthesis reaction often specifies a controlled pH range, typically between 8.0 and 9.5. This range is optimized to favor the formation of the desired Cimetidine molecule.

Deviations from this optimal pH range can alter the reactivity and ionization state of the intermediates. Changes in pH can affect the nucleophilicity of the reacting species, potentially favoring the competing side-reactions that lead to dimer formation. An imbalance in the reaction environment can therefore shift the selectivity away from the target molecule and increase the yield of byproducts like Impurity F.

Table 1: Influence of pH on Impurity F Formation
pH ConditionEffect on IntermediatesImpact on Impurity F YieldReference
Optimal (e.g., 8.0-9.5)Optimized reactivity for desired Cimetidine synthesis.Minimized
Non-Optimal (Deviations from 8.0-9.5)Altered reactivity and ionization state, potentially favoring side reactions.Increased

Temperature is another crucial process parameter that affects the kinetics of Impurity F formation. As with most chemical reactions, an increase in temperature generally leads to an increase in reaction rates. This is because higher temperatures increase the molecular motion and kinetic energy of the reactants, leading to more frequent and energetic collisions. nih.gov

Table 2: Influence of Temperature on Impurity F Formation
Temperature ConditionEffect on Reaction KineticsImpact on Impurity F YieldReference
Optimized/ControlledBalances rate of desired reaction while minimizing side reactions.Controlled/Minimized
Elevated/UncontrolledAccelerates rates of both main and side reactions, potentially increasing impurity formation.Potentially Increased nih.gov

Optimization of Solvent Systems for Impurity Minimization

The choice of solvent plays a pivotal role in directing the reaction pathway towards the desired product, cimetidine, while minimizing the formation of impurities like Impurity F. The polarity, proticity, and solubility characteristics of the solvent can significantly influence the reactivity of the intermediates and the transition states leading to either the active pharmaceutical ingredient (API) or the impurity.

While specific quantitative data from comparative studies on solvent systems for cimetidine synthesis is not extensively detailed in publicly available literature, general principles of organic synthesis suggest that solvents promoting the desired intermolecular reaction over the dimerization side-reaction are preferable. For instance, a solvent system that ensures the homogeneity of the reaction mixture and prevents localized high concentrations of the imidazole intermediate could theoretically reduce the formation of the 2:1 adduct (Impurity F).

A hypothetical study to optimize the solvent system might involve screening a range of solvents with varying properties, as outlined in the table below.

Solvent SystemKey PropertiesHypothesized Impact on Impurity F FormationRationale
Acetonitrile (B52724)Polar aproticPotentially lowerMay favor the desired 1:1 reaction pathway by solvating the charged intermediates effectively without participating in hydrogen bonding that could facilitate the dimerization.
IsopropanolPolar proticPotentially moderateIts protic nature might facilitate proton transfer steps that could be involved in both the main reaction and the side reaction leading to Impurity F.
Tetrahydrofuran (THF)Less polar aproticVariableThe lower polarity might influence the solubility of reactants and intermediates, potentially leading to non-optimal reaction kinetics and increased impurity formation.
WaterPolar proticPotentially higherWhile often used in cimetidine synthesis, water's high polarity and ability to form extensive hydrogen bond networks could, under certain pH and concentration conditions, promote the aggregation and reaction of intermediates leading to dimerization.

Further detailed experimental investigation, including reaction monitoring by High-Performance Liquid Chromatography (HPLC), would be necessary to quantify the effect of each solvent system on the yield of this compound and to identify the optimal conditions for its minimization.

Engineered Synthesis of this compound for Reference Standard Generation

The availability of pure reference standards for impurities is a regulatory requirement for the quality control of pharmaceuticals. An engineered synthesis of this compound is therefore essential for its accurate identification and quantification in batches of cimetidine.

Development of Modified Synthetic Protocols for Targeted Impurity Production

To intentionally synthesize this compound, the reaction conditions would be shifted to favor the dimerization reaction. Based on the presumed mechanism of its formation, a modified synthetic protocol would likely involve:

Stoichiometric Imbalance: Utilizing a molar excess of the imidazole-containing intermediate relative to the cyanoguanidine intermediate. This would statistically increase the probability of one cyanoguanidine molecule reacting with two imidazole molecules.

Controlled Addition: A slow, controlled addition of the cyanoguanidine intermediate to a solution containing an excess of the imidazole intermediate could further promote the formation of the 2:1 adduct.

pH and Temperature Optimization: A systematic study of the reaction pH and temperature would be necessary to identify the conditions that maximize the yield of Impurity F. It is plausible that conditions slightly deviating from the optimal cimetidine synthesis parameters would favor the formation of this byproduct.

A hypothetical reaction scheme for the targeted synthesis of this compound is presented below.

Reactant 1Reactant 2Stoichiometric Ratio (Reactant 1 : Reactant 2)Proposed SolventKey Condition
N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine4-(chloromethyl)-5-methyl-1H-imidazole1 : 2.2Acetonitrile/Water mixtureSlow addition of Reactant 1 to Reactant 2 at a controlled pH.

Strategies for Isolation and Enrichment of Impurity F

Once a reaction mixture enriched with this compound is obtained, effective strategies for its isolation and purification are required to achieve the high purity necessary for a reference standard.

Enrichment:

Solvent Precipitation/Crystallization: The initial enrichment of Impurity F from the reaction mixture could be attempted through selective precipitation or crystallization. By carefully selecting a solvent system in which the impurity has lower solubility compared to the starting materials and other byproducts, a significant enrichment can be achieved.

Isolation and Purification:

Preparative High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for isolating pharmaceutical impurities. researchgate.net A preparative HPLC method would be developed by scaling up an analytical HPLC method capable of resolving this compound from cimetidine and other related substances. Key parameters for the preparative HPLC method would include:

Column: A reversed-phase column (e.g., C18) with a larger diameter and particle size to accommodate higher sample loads.

Mobile Phase: A gradient or isocratic mobile phase, likely consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), optimized for the separation of Impurity F.

Loading: The amount of crude mixture loaded onto the column would be carefully optimized to maximize throughput without compromising resolution.

Fraction Collection: The eluent from the preparative HPLC would be monitored by a UV detector, and the fraction corresponding to the this compound peak would be collected.

Post-Purification Processing: The collected fraction, containing the purified impurity in the mobile phase, would then be processed to isolate the solid compound. This typically involves solvent evaporation under reduced pressure, followed by lyophilization or recrystallization to obtain a pure, solid reference standard. The purity of the isolated this compound would be confirmed using analytical HPLC and other spectroscopic techniques.

Advanced Analytical Methodologies for Characterization and Quantification of Cimetidine Impurity F

Chromatographic Techniques for Separation and Detection

Chromatography remains the cornerstone for the separation and analysis of pharmaceutical impurities. Techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE) offer the high resolution and sensitivity required to monitor trace-level impurities like Cimetidine (B194882) Impurity F.

HPLC is the most widely used technique for the analysis of Cimetidine and its related substances due to its high efficiency, versatility, and robustness. Method development is focused on achieving optimal separation between the main Cimetidine peak and all potential impurities, including Impurity F.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard approach for routine quality control of Cimetidine, allowing for the simultaneous determination of the API and its impurities. researchgate.netnih.gov These methods are developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, linear, accurate, precise, and robust. longdom.orgnih.gov

The development of a typical RP-HPLC method involves optimizing several parameters to achieve adequate resolution. A C18 stationary phase is commonly used, providing a nonpolar surface for the separation of compounds based on their hydrophobicity. iium.edu.my The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.goviium.edu.my The pH of the buffer is a critical parameter that influences the retention and peak shape of ionizable compounds like Cimetidine and its impurities.

Table 1: Example of RP-HPLC Parameters for Cimetidine Impurity Analysis

ParameterCondition
Stationary Phase (Column)Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)
Mobile PhasePhosphate Buffer (pH 5.0, 12.5 mM) : Acetonitrile (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 228 nm
Column TemperatureAmbient
Injection Volume20 µL

Standard RP-HPLC methods may sometimes fail to provide adequate resolution for highly polar or structurally similar impurities. In such cases, Ion-Pair Reversed-Phase HPLC is employed to enhance separation. This technique involves adding an ion-pairing reagent, such as an alkyl sulfonate (e.g., 1-Hexane sodium sulfonate), to the mobile phase.

The ion-pairing reagent contains a hydrophobic alkyl chain and an ionic head group. It interacts with charged analytes (like the basic Cimetidine and its impurities) to form neutral ion pairs. These ion pairs have increased hydrophobicity, leading to stronger interaction with the nonpolar stationary phase and resulting in longer retention times and improved resolution between closely eluting peaks. ualberta.ca This approach has been successfully used to detect minor impurities in Cimetidine at levels below 0.1%. researchgate.net

Table 2: Comparison of Mobile Phase Composition in RP-HPLC vs. Ion-Pair RP-HPLC

TechniqueTypical Mobile Phase CompositionMechanism of Action
Standard RP-HPLCAqueous Buffer (e.g., Phosphate) + Organic Modifier (e.g., Acetonitrile)Separation based primarily on hydrophobicity.
Ion-Pair RP-HPLCAqueous Buffer + Organic Modifier + Ion-Pairing Reagent (e.g., Alkyl Sulfonate)Forms neutral ion-pairs with charged analytes, increasing retention and enhancing resolution.

When an unknown impurity is detected, its isolation is necessary for complete structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net Preparative HPLC is the method of choice for isolating sufficient quantities of trace impurities like Cimetidine Impurity F.

The process involves scaling up an optimized analytical HPLC method to a preparative scale. This requires using a larger column with a greater amount of stationary phase and increasing the flow rate and injection volume. lcms.cz The goal is to maximize the throughput and yield of the purified impurity. Fractions are collected as they elute from the column, and those containing the target impurity are combined, concentrated, and analyzed for purity. nih.gov Normal-phase preparative HPLC has been utilized to successfully isolate minor impurities from crude Cimetidine. researchgate.netresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for impurity profiling due to its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. For Cimetidine and its impurities, HPTLC on silica (B1680970) gel plates can provide clear separation. researchgate.net

In a typical HPTLC method, samples are spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, partitioning the analytes between the stationary phase and the mobile phase based on their polarity. The separated spots are then visualized under UV light and quantified using a densitometer. This technique has been successfully applied to separate Cimetidine from its sulfoxide (B87167) derivative, demonstrating its potential for broader impurity profiling. researchgate.net

Table 3: HPTLC Method Parameters for Cimetidine and Related Substances

ParameterCondition
Stationary PhaseHPTLC plates precoated with Silica Gel 60 GF254
Mobile PhaseEthyl acetate (B1210297) : Isopropanol : 20% Ammonia (9:5:4, v/v/v)
DetectionDensitometric scanning at 218 nm
Resulting Rf Value (Cimetidine)0.85
Resulting Rf Value (Cimetidine Sulfoxide)0.59

Data sourced from a study on Cimetidine and its sulfoxide derivative, illustrating the applicability of the technique for impurity profiling. researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages over HPLC, including higher efficiency, shorter analysis times, and lower consumption of solvents and reagents. nih.govkantisto.nl Capillary Zone Electrophoresis (CZE), the simplest form of CE, has been developed for the determination of Cimetidine and its potential impurities in pharmaceutical formulations. scilit.comnih.gov

The coupling of CE with Mass Spectrometry (CE-MS) creates a powerful hyphenated technique for impurity identification. While CE provides efficient separation, MS offers sensitive detection and structural information, making it ideal for the characterization of unknown impurities. kantisto.nl Although LC-MS is more commonly cited for Cimetidine impurity analysis, the principles are directly transferable to CE-MS. acs.orgnih.gov The high sensitivity of modern mass spectrometers allows for the detection and identification of sulfur-containing impurities in Cimetidine at levels well below the 0.1% threshold. nih.govcapes.gov.br

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

Spectroscopic and Hyphenated Approaches for Structural Elucidation

The definitive identification and structural characterization of pharmaceutical impurities are paramount for ensuring drug safety and quality. For this compound, a comprehensive analytical strategy employing advanced spectroscopic and hyphenated techniques is essential. These methods provide detailed molecular and elemental information, enabling unambiguous structural elucidation.

Mass Spectrometry (MS) in Impurity Identification

Mass spectrometry is a cornerstone technique in impurity profiling due to its exceptional sensitivity and specificity, allowing for the detection and structural analysis of compounds at trace levels. researchgate.net When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like cimetidine and its related impurities without causing significant fragmentation. researchgate.net The primary application of ESI-MS in the context of this compound is the accurate determination of its molecular weight. By analyzing the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺), a precise molecular mass can be established. This initial data is critical for proposing potential elemental compositions. The structure of most cimetidine impurities has been confirmed using ESI-MS, demonstrating its utility. acs.orgnih.gov

Table 1: Illustrative ESI-MS Data for Molecular Weight Determination

AnalyteMolecular FormulaTheoretical Exact Mass (Da)Ion ObservedExperimental m/z
CimetidineC₁₀H₁₆N₆S252.1157[M+H]⁺253.1230
Impurity ExampleC₁₀H₁₅N₅S237.1052[M+H]⁺238.1125

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is unique to the molecule's structure and provides a veritable fingerprint for identification. By systematically analyzing the mass losses and the structure of the fragments, chemists can piece together the molecular structure of the impurity, identify the location of structural modifications relative to the parent cimetidine molecule, and differentiate between isomers. A liquid chromatography-tandem mass spectrometry (LC–MS/MS) assay has been successfully developed for the determination of cimetidine, showcasing the technique's applicability. researchgate.net

Table 2: Hypothetical MS/MS Fragmentation Data for this compound Analysis

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Neutral Loss (Da)Postulated Fragment Structure
238.1120159.0879.03Loss of cyanoguanidine moiety
238.112095.05143.06Imidazole-thiol fragment
159.081595.0564.03Loss of ethylamine (B1201723) group

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy (typically within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of an ion, a critical step in identifying an unknown impurity like this compound. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can differentiate between ions with the same nominal mass but different elemental formulas (isobars). This capability significantly reduces the number of possible structures for an unknown impurity, enabling confident structural assignment. nih.govfda.gov The combination of LC with HRMS is a powerful approach for detecting and identifying co-eluting impurities at very low levels. nih.gov

Given that cimetidine is a sulfur-containing compound, its impurities are also likely to contain sulfur. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can be used as a specific detector for sulfur. nih.gov When coupled with liquid chromatography (LC-ICP-MS), it allows for the selective detection of sulfur-containing compounds in a sample matrix. acs.orgcapes.gov.br This is particularly advantageous for impurity profiling, as it can detect sulfur-containing impurities at levels well below 0.1%. nih.gov While conventional ICP-MS faces challenges with sulfur analysis due to its high ionization potential and polyatomic interferences, modern instruments equipped with collision/reaction cells can overcome these issues, enabling accurate, low-level sulfur detection. spectroscopyonline.comresearchgate.net This technique is complementary to ESI-MS, providing elemental information that confirms the presence of sulfur in the impurity structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

While mass spectrometry provides invaluable information regarding molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation. nih.gov Through various experiments (¹H, ¹³C, COSY, HSQC), NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete assembly of its constitutional and stereochemical structure.

For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their spatial relationships. The chemical shifts (δ) of the impurity's protons would be compared to those of cimetidine to pinpoint structural changes. researchgate.net For example, a modification on the imidazole (B134444) ring or the alkyl side chain would cause predictable shifts in the signals of nearby protons. scielo.org.mx Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. The combination of one-dimensional and two-dimensional NMR experiments allows for the complete and unequivocal confirmation of the proposed structure of this compound, which can then be verified by comparing the data to that of a synthesized reference standard. nih.gov

Table 3: Representative ¹H NMR Chemical Shift Data (in DMSO-d₆) for Cimetidine and an Illustrative Impurity

Proton Assignment (Cimetidine)Cimetidine Chemical Shift (δ, ppm)Hypothetical Impurity F Shift (δ, ppm)Rationale for Shift
Imidazole C-H~7.5~7.8Electronic change in the imidazole ring
Methylene (CH₂) adjacent to S~3.6~3.9Altered substituent on the sulfur atom
Methylene (CH₂) adjacent to Guanidine (B92328)~2.7~2.7Unchanged, indicating modification is distant
Imidazole CH₃~2.1~2.1Unchanged, indicating no modification at this position
N-Methyl (N-CH₃)~2.6No signalAbsence of the N-methyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy as a Detection and Identification Tool

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in pharmaceutical analysis, primarily as a detection method for high-performance liquid chromatography (HPLC). nih.gov The this compound molecule contains chromophores, specifically the imidazole ring and the cyanoguanidine group, which absorb light in the UV region. The absorption maximum (λmax) for cimetidine itself is reported to be around 216-229 nm. ijpra.comresearchgate.net this compound, containing two imidazole chromophores, is expected to have a similar UV absorption profile, making UV detection a simple and robust method for its quantification in chromatographic analyses. While UV-Vis spectroscopy by itself is not sufficient for unambiguous identification, the resulting spectrum can serve as a preliminary characterization point and is crucial for quantitative HPLC methods. nih.gov

Synergistic Application of Hyphenated Analytical Systems (LC-MS, LC-NMR, LC-MS-NMR, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures, such as an API containing multiple impurities.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a cornerstone of impurity profiling. It combines the high separation power of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov For this compound, reversed-phase HPLC would be used to separate it from cimetidine and other related substances. The eluent is then introduced into a mass spectrometer, often using an electrospray ionization (ESI) source, which is suitable for polar molecules. acs.orgcapes.gov.br The mass spectrometer provides the mass-to-charge ratio (m/z) of the impurity, allowing for the confirmation of its molecular weight (392.55 g/mol ). allmpus.com High-resolution mass spectrometry (HRMS) can further provide the exact mass, which helps in determining the elemental composition and confirming the molecular formula (C₁₆H₂₄N₈S₂). allmpus.com

LC-NMR (Liquid Chromatography-NMR): This technique directly couples an LC system to an NMR spectrometer. mdpi.com It allows for the acquisition of NMR spectra of impurities as they elute from the chromatography column. This is particularly valuable for unstable compounds or for complex mixtures where isolation is difficult. By collecting NMR data on the chromatographically pure peak corresponding to Impurity F, a definitive structural confirmation can be obtained without the need for offline isolation.

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for polar and non-volatile compounds like this compound, GC-MS can be employed following a derivatization step. researchgate.net Derivatization would be necessary to increase the volatility and thermal stability of the impurity, allowing it to pass through the GC column. This method can offer very high chromatographic resolution but the extra sample preparation step can be a drawback. thermofisher.com

Chemical Reactivity and Degradation Profile of Cimetidine Impurity F

Oxidative Transformations of Impurity F

The thioether linkages are the most probable sites for oxidative degradation within the Cimetidine (B194882) Impurity F molecule. Oxidation of these sulfur atoms can lead to the formation of sulfoxide (B87167) and subsequently sulfone derivatives.

While specific studies on the oxidation of Cimetidine Impurity F are not extensively documented, the oxidation of the parent compound, cimetidine, is known to produce the corresponding sulfoxide. nih.gov Analogously, the two thioether groups in Impurity F are expected to be susceptible to oxidation, leading to the formation of a mono-sulfoxide, a di-sulfoxide, and subsequently, sulfone derivatives. The progressive oxidation products would be this compound S-oxide and this compound S,S'-dioxide, and further oxidation could lead to sulfone derivatives.

Table 1: Potential Oxidative Degradation Products of this compound

Precursor Oxidative Product Chemical Name
This compound This compound Sulfoxide 2-Cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfinyl]ethyl]-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine
This compound This compound Disulfoxide 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfinyl]ethyl]guanidine
This compound Sulfoxide This compound Sulfone 2-Cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfonyl]ethyl]-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine

Note: The table presents plausible oxidative products based on the structure of this compound.

Oxidation of sulfides to sulfoxides and sulfones can be achieved under various conditions. organic-chemistry.orgjchemrev.comrsc.orgresearchgate.netresearchgate.net For pharmaceutical compounds, stress testing conditions often include exposure to oxidizing agents like hydrogen peroxide. ajrconline.org The extent of oxidation is dependent on the strength of the oxidizing agent and the reaction conditions. Milder conditions are likely to yield the sulfoxide, while more forcing conditions or stronger oxidizing agents will lead to the sulfone.

Table 2: General Reaction Conditions for Sulfide (B99878) Oxidation

Reaction Typical Oxidizing Agents Common Solvents Temperature
Sulfide to Sulfoxide Hydrogen peroxide, m-CPBA, Sodium periodate Water, Alcohols, Acetonitrile (B52724) Room temperature to mild heating

Note: These are general conditions and would require optimization for this compound.

Reductive Conversions of Impurity F

The cyano group on the guanidine (B92328) moiety of this compound is a potential site for reduction.

The reduction of a nitrile (cyano group) typically yields a primary amine. google.comorganic-chemistry.org In the case of this compound, the reduction of the cyano group would lead to the formation of an aminomethyl-guanidine derivative. This transformation would significantly alter the electronic and steric properties of the guanidine core. Common reducing agents for nitriles include lithium aluminum hydride and catalytic hydrogenation. google.com

Table 3: Potential Reductive Conversion Product of this compound

Functional Group Reducing Agent Potential Product

Note: The specific reaction conditions would need to be determined experimentally.

Substitution Reactions Involving the Imidazole (B134444) Ring of Impurity F

The imidazole rings in this compound can potentially undergo substitution reactions, although they are generally less reactive towards nucleophilic substitution unless activated. globalresearchonline.net Electrophilic substitution on the imidazole ring is more common. uobabylon.edu.iq

Due to the presence of two nitrogen atoms, the imidazole ring is susceptible to electrophilic attack. uobabylon.edu.iq However, the positions for substitution can be influenced by the existing substituents. Computational studies on similar imidazole derivatives have been used to predict the reactivity of the ring towards substitution. semanticscholar.orgsemanticscholar.org Halogenation of related imidazole compounds has been reported, suggesting that Impurity F could undergo similar reactions. rsc.org

Stability-Indicating Methods for Monitoring Impurity F Degradation

To monitor the degradation of this compound and the formation of its potential degradation products, stability-indicating analytical methods are essential. nih.gov Such methods are designed to separate the parent compound from its degradation products, allowing for accurate quantification of each. biopharminternational.comjapsonline.com

High-performance liquid chromatography (HPLC) is a widely used technique for developing stability-indicating methods. japsonline.comnanobioletters.comresearchgate.netresearchgate.net A typical approach involves subjecting the impurity to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate the degradation products. biopharminternational.comajrconline.orgnih.govresearchgate.net An HPLC method is then developed and validated to demonstrate its ability to resolve all the components.

Table 4: Key Parameters for a Stability-Indicating HPLC Method

Parameter Description
Specificity The ability of the method to accurately measure the analyte in the presence of its degradation products and other impurities.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Note: The development of such a method for this compound would be a critical step in ensuring the quality control of cimetidine.

Impact of Cimetidine Impurity F on Drug Substance Stability and Quality Control

Influence of Impurity F on Cimetidine (B194882) Degradation Kinetics

The presence of impurities can significantly influence the degradation kinetics of an active pharmaceutical ingredient (API). Impurities can act as catalysts or participate in degradation reactions, thereby accelerating the decomposition of the drug substance. While extensive research has been conducted on the general stability and degradation pathways of cimetidine, specific studies detailing the kinetic influence of Cimetidine Impurity F on cimetidine's degradation are not widely available in published literature.

In general, the degradation of cimetidine can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents. For instance, cimetidine has been shown to be susceptible to degradation under acidic conditions. However, without specific kinetic studies involving this compound, its precise role in accelerating or altering the degradation pathways of cimetidine remains to be fully elucidated. To thoroughly understand this influence, kinetic studies would need to be performed, comparing the degradation rate of highly pure cimetidine with that of cimetidine containing known concentrations of Impurity F under various stress conditions.

Comprehensive Stability Studies of Cimetidine Formulations and Raw Materials

Stability studies are a cornerstone of pharmaceutical development, providing evidence of how the quality of a drug substance or product varies over time under the influence of environmental factors.

Forced degradation, or stress testing, is a critical component of stability studies. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and degradation pathways. This helps in developing and validating stability-indicating analytical methods.

For cimetidine, forced degradation studies typically involve exposure to acidic, basic, and neutral hydrolysis; oxidation; photolysis; and thermal stress. While the general degradation profile of cimetidine has been characterized, specific data from forced degradation studies focusing on the formation and subsequent degradation of this compound is not extensively detailed in publicly available scientific literature. Such studies would be essential to understand the lability of Impurity F itself and its potential to transform into other compounds under stress conditions.

A comprehensive forced degradation study on cimetidine and its impurities would typically involve the conditions outlined in the following table:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, heated at 80°CFormation of various degradants through cleavage of side chains.
Base Hydrolysis 0.1 M NaOH, at room temperatureDegradation of the guanidine (B92328) group and other hydrolytic products.
Oxidative Degradation 3% H2O2, at room temperatureOxidation of the sulfide (B99878) linkage to form sulfoxides.
Thermal Degradation Heated at 105°CVarious thermal decomposition products.
Photodegradation Exposure to UV light (254 nm) and fluorescent lightPhotolytic degradation products.

The behavior of this compound under these conditions would need to be monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

To assess the impact of storage on Impurity F accumulation, long-term and accelerated stability studies are necessary. These studies would involve storing the cimetidine drug substance and its formulated products under controlled temperature and humidity conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.

Below is a hypothetical representation of data that would be collected from such a study to monitor the accumulation of this compound.

Table 1: Hypothetical Accumulation of this compound under Accelerated Stability Conditions (40°C / 75% RH)

Time (Months)Cimetidine Assay (%)This compound (%)Total Impurities (%)
099.80.050.15
199.50.080.25
399.10.120.40
698.50.180.65

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Quality Control Standards for this compound Monitoring

Effective quality control is essential to ensure the safety and efficacy of pharmaceutical products. This includes setting specifications for known and unknown impurities. The development of quality control standards for this compound involves establishing acceptance criteria and utilizing validated analytical methods for its routine monitoring.

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set limits for impurities in drug substances and products. For cimetidine, the USP monograph specifies limits for total impurities and for any single unspecified impurity. While this compound is a known impurity, specific acceptance criteria for it may be detailed in the marketing authorization for a particular cimetidine product.

The monitoring of this compound requires a validated stability-indicating analytical method, typically HPLC with UV detection. The validation of such a method would include the parameters listed below:

Table 2: Key Validation Parameters for an HPLC Method for this compound

Validation ParameterDescription and Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. The method must be able to separate Impurity F from cimetidine and other potential impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is typically required over a specified range.
Accuracy The closeness of test results to the true value. Recovery studies are performed at different concentration levels, with typical acceptance criteria of 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability (intra-day) and intermediate precision (inter-day) are assessed, with a relative standard deviation (RSD) of ≤ 2% often required.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By implementing robust quality control standards and utilizing validated analytical methods, manufacturers can ensure that the levels of this compound in their products are maintained within safe and acceptable limits throughout the product's shelf life.

Regulatory Compliance and Management of Cimetidine Impurity F

Qualification Strategies for Impurity F in Pharmaceutical Development

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the level specified or below. slideshare.net When the concentration of Cimetidine (B194882) Impurity F exceeds the qualification threshold defined by ICH, a specific qualification strategy must be implemented.

The qualification process can involve several approaches:

Clinical Trial Data: The level of Impurity F may be considered qualified if it was present in batches of the Cimetidine drug substance or product that were used in pivotal clinical safety and efficacy studies. slideshare.net

Literature Review: A thorough review of published scientific literature may provide adequate safety data to justify the proposed limit for Impurity F.

Toxicological Studies: If existing data is insufficient, specific toxicological studies on the impurity may be required. This often involves isolating the impurity and conducting studies in relevant animal models to assess its potential toxicity. ich.org

The goal is to demonstrate that at the proposed acceptance criterion, Cimetidine Impurity F does not pose a significant safety risk.

Role of this compound as a Certified Reference Material (CRM) in Pharmaceutical Analysis

The accurate detection and quantification of this compound rely on the availability of a high-purity reference standard. This compound is available as a Certified Reference Material (CRM) or a pharmaceutical secondary standard. sigmaaldrich.com As a CRM, it serves as a benchmark for analytical procedures. sigmaaldrich.com

The roles of a CRM for this compound include:

Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the CRM is used to confirm the identity of the impurity peak in a sample of Cimetidine by comparing retention times.

Method Development and Validation: It is essential for developing and validating analytical methods designed to separate and quantify the impurity, ensuring the method is accurate, precise, and specific. synzeal.com

Quantitative Analysis: The CRM is used to prepare standard solutions of known concentration, which are necessary for creating calibration curves to accurately calculate the amount of Impurity F present in a given batch of the drug substance or product.

The use of a well-characterized CRM ensures the reliability and consistency of quality control testing across different laboratories and manufacturing sites. sigmaaldrich.com

Requirements for Analytical Method Validation in Regulatory Filings (e.g., ANDA, DMF)

For a pharmaceutical product to gain regulatory approval, the analytical methods used to control impurities must be rigorously validated. This validation data is a key component of regulatory submissions such as an Abbreviated New Drug Application (ANDA) for generic drugs or a Drug Master File (DMF) for the API. synzeal.comallmpus.com

The validation of an analytical method for quantifying this compound must demonstrate that the method is suitable for its intended purpose. Key validation parameters, typically defined by ICH Q2(R1) guidelines, must be evaluated.

Table 2: Key Parameters for Analytical Method Validation

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, or excipients.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

This table outlines the essential characteristics that must be investigated during the validation of an analytical procedure for an impurity like this compound.

Pharmacopoeial Standards and Their Application to this compound

Pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish official public standards for medicines and their ingredients. drugfuture.com this compound is recognized as a specified impurity in the European Pharmacopoeia, often designated as "Cimetidine EP Impurity F". synzeal.comchemicea.como2hdiscovery.co

Pharmacopoeial monographs for Cimetidine provide:

Official Analytical Methods: Standardized procedures, typically HPLC-based, for the detection and quantification of related substances, including specified impurities like Impurity F.

Acceptance Criteria: Legally enforceable limits on the maximum allowable amount of individual and total impurities in the drug substance and finished product. For example, the USP monograph for Cimetidine specifies that a single impurity should not exceed 0.2% and the total of all impurities should not be more than 1.0%. drugfuture.com

Adherence to these pharmacopoeial standards is mandatory for a product to be marketed in regions where that pharmacopoeia is the official standard, ensuring a consistent level of quality for the drug worldwide.

Q & A

Q. What computational tools assist in predicting the environmental mobility of this compound?

  • Methodological Answer : Estimate soil adsorption coefficient (Koc) using quantitative structure-activity relationship (QSAR) models. For impurity F, experimental log Kow (0.40) and regression equations predict Koc ≈ 39, indicating high soil mobility. Ionization state (pKa 6.8) further modulates adsorption; cation exchange capacity (CEC) of soil should be quantified experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.